4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride
Overview
Description
4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride, also known as FMPP hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water, and is commonly used as a reference material in analytical and laboratory studies. FMPP hydrochloride is an important compound in the development of new drugs, as it has been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Research on piperidine derivatives, including structures similar to "4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride," focuses on synthesizing new compounds with potential therapeutic applications. For instance, studies on the synthesis of piperidine derivatives aim to evaluate their cytotoxicities against cancer cell lines, indicating their potential as anticancer agents. Compounds with a piperidine scaffold have shown varied cytotoxic potency against human hepatoma and breast cancer cells, highlighting the significance of the piperidine core in developing novel therapeutic agents (Kucukoglu et al., 2015).
Pharmacological Effects and Applications
- Piperidine derivatives have been investigated for their pharmacological effects, including as inhibitors of specific receptors or enzymes. A notable study examined the potential of piperidine-based compounds for targeting bacterial persisters, a form of bacteria that can tolerate antibiotic treatment. The research identified a chemical compound that selectively kills these persisters without affecting normal, antibiotic-sensitive cells, offering a novel approach to tackling antibiotic resistance (Jun-Seob Kim et al., 2011).
Corrosion Inhibition
- The research extends into materials science, where piperidine derivatives have been explored as corrosion inhibitors. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives on the corrosion of metals. These studies provide insights into the adsorption behaviors of these compounds on metal surfaces, suggesting potential applications in protecting metals from corrosion (Kaya et al., 2016).
Antimicrobial and Antioxidant Properties
- Piperidine-based compounds have also been investigated for their antimicrobial and antioxidant properties. For example, novel oxime esters derived from piperidin-4-one have shown promising antioxidant and antimicrobial activities in vitro. These findings underscore the versatility of piperidine derivatives in developing compounds with potential health benefits and therapeutic applications (Harini et al., 2014).
properties
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(12(11)13)9-5-7-14-8-6-9;/h2-4,9,14H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJZEJIQBYTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-methoxyphenyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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